molecular formula C21H18N2O4S B2841229 (2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile CAS No. 476671-13-3

(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile

Cat. No. B2841229
CAS RN: 476671-13-3
M. Wt: 394.45
InChI Key: QIEKTIWLIONJOR-NVNXTCNLSA-N
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Description

(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C21H18N2O4S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

Photophysical and Chemosensor Applications

  • A study on a pyrazoline derivative highlighted its application as a fluorescent chemosensor for Fe3+ ions, demonstrating its utility in metal ion detection based on fluorometric detraction. The compound showed on-off fluorescence behavior for Fe3+, which could be useful in sensing applications (Khan, 2020).

Natural Product Synthesis

  • Research on thioglucosides from Raphanus sativus L. (radish) seeds identified compounds with structural similarities, showcasing the diversity of natural products and their potential for various applications, including as precursors or models for synthesizing complex molecules (Duan et al., 2006).

Molecular Docking and Quantum Chemical Calculations

  • Another study focused on the molecular docking and quantum chemical calculations of a related compound, emphasizing its potential biological effects predicted by molecular docking results. This suggests applications in drug discovery and the development of compounds with specific biological activities (Viji et al., 2020).

Organic Light Emitting Diode (OLED) Development

  • A novel thiazolo[5,4-d]thiazole-based system was investigated for its excited-state intramolecular proton transfer (ESIPT) properties, leading to the development of a white organic light-emitting diode (WOLED). This research highlights the compound's potential in materials science and electronic applications (Zhang et al., 2016).

Antioxidant Activity

  • Synthesis, structure, and antioxidant activity studies on methoxy- and hydroxyl-substituted 2'-aminochalcones, compounds structurally related to the one , indicated their potential as antioxidants. This underlines the broader interest in such molecules for their beneficial biological properties (Sulpizio et al., 2016).

properties

IUPAC Name

(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-25-18-7-5-14(10-20(18)27-3)16-12-28-21(23-16)15(11-22)8-13-4-6-17(24)19(9-13)26-2/h4-10,12,24H,1-3H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEKTIWLIONJOR-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)OC)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)OC)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile

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